L755507: A Multi-faceted Molecule with Diverse Mechanisms of Action
L755507: A Multi-faceted Molecule with Diverse Mechanisms of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
L755507 is a synthetic small molecule initially identified as a potent and highly selective partial agonist for the β3-adrenergic receptor.[1][2][3] Its high affinity and selectivity have made it a valuable tool for studying the physiological roles of the β3-adrenergic receptor, particularly in the contexts of lipolysis and metabolic rate.[4] More recently, L755507 has been shown to possess at least two other distinct mechanisms of action: the enhancement of CRISPR-Cas9 mediated homology-directed repair (HDR) and the inhibition of the c-Myc-MAX protein-protein interaction.[2][5][6][7] This guide provides a comprehensive overview of the known mechanisms of action of L755507, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways.
β3-Adrenergic Receptor Agonism
The most well-characterized mechanism of action of L755507 is its function as a partial agonist of the β3-adrenergic receptor.[2][8] This receptor is predominantly expressed in adipocytes and plays a crucial role in the regulation of lipolysis and thermogenesis.[4]
Quantitative Data: Receptor Binding and Functional Activity
The potency and selectivity of L755507 for the human β3-adrenergic receptor have been determined through various in vitro assays. The following table summarizes the key quantitative data.
| Parameter | Species | Receptor Subtype | Value | Reference |
| EC50 | Human | β3 | 0.43 nM | [1][2][3][8] |
| Human | β1 | > 10,000 nM | [3][8] | |
| Human | β2 | 580 nM | [3] | |
| Selectivity | Human | β1 vs β3 | > 440-fold | [1] |
| Human | β2 vs β3 | > 440-fold | [1] | |
| EC50 (Lipolysis) | Rhesus | - | 3.9 nM | [8] |
| pEC50 (cAMP) | Human | β3 | 12.3 | [2] |
Signaling Pathway
Upon binding to the β3-adrenergic receptor on the surface of adipocytes, L755507 initiates a canonical G-protein coupled receptor (GPCR) signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[4] Elevated cAMP activates protein kinase A (PKA), which then phosphorylates and activates hormone-sensitive lipase (B570770) (HSL) and other downstream targets, ultimately resulting in the hydrolysis of triglycerides and the release of free fatty acids and glycerol (B35011) (lipolysis).[4] In brown adipose tissue, this pathway also upregulates the expression of uncoupling protein 1 (UCP1), leading to increased thermogenesis.[4]
Caption: β3-Adrenergic Receptor Signaling Pathway of L755507.
Experimental Protocols
Receptor Binding Assays: The binding affinity of L755507 to β-adrenergic receptor subtypes is typically determined using radioligand binding assays. Membranes from cells stably expressing the cloned human β1, β2, or β3 receptors are incubated with a radiolabeled antagonist (e.g., [¹²⁵I]-iodocyanopindolol) and varying concentrations of L755507. The concentration of L755507 that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.
Functional Assays (cAMP Accumulation): The agonist activity of L755507 is assessed by measuring its ability to stimulate the accumulation of intracellular cAMP. CHO-K1 cells expressing the human β3-adrenoceptor are treated with different concentrations of L755507.[2] Following incubation, the cells are lysed, and the intracellular cAMP concentration is quantified using a competitive immunoassay or a reporter gene assay. The EC50 value, representing the concentration of L755507 that produces 50% of the maximal response, is then determined.[2]
Lipolysis Assays: To measure the effect of L755507 on lipolysis, adipocytes (e.g., from rhesus monkey white adipose tissue) are incubated with various concentrations of the compound.[8] The amount of glycerol or free fatty acids released into the medium is then quantified using enzymatic assays. The EC50 for lipolysis is calculated from the dose-response curve.
Enhancement of CRISPR-Mediated Homology-Directed Repair (HDR)
A more recently discovered function of L755507 is its ability to enhance the efficiency of homology-directed repair (HDR) in the context of CRISPR-Cas9 genome editing.[2][7] This effect has been observed in various cell types, including human induced pluripotent stem cells (iPSCs).[2][8]
Quantitative Data: HDR Enhancement
| Cell Type | Fold Enhancement of HDR | Reference |
| Human iPSCs (point mutation) | ~9-fold | [8] |
| Human iPSCs (large fragment) | 2-3-fold | [8] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | > 2-fold | [7] |
| Porcine Fetal Fibroblasts | 2-3-fold | [9] |
Proposed Mechanism and Workflow
The precise mechanism by which L755507 enhances HDR is not yet fully elucidated. However, it is proposed to act by modulating the cellular DNA repair pathways, potentially by creating a cellular environment that favors HDR over the competing non-homologous end joining (NHEJ) pathway following a CRISPR-Cas9 induced double-strand break. The general workflow for utilizing L755507 to enhance HDR is depicted below.
Caption: Experimental Workflow for L755507-Enhanced HDR.
Experimental Protocols
Cell Culture and Transfection: Human iPSCs or other target cells are cultured under standard conditions. For genome editing, cells are co-transfected with a plasmid expressing Cas9 nuclease, a single-guide RNA (sgRNA) targeting the desired genomic locus, and a donor DNA template containing the desired genetic modification flanked by homology arms. Electroporation is a commonly used method for transfection.
L755507 Treatment: Immediately following transfection, L755507 is added to the cell culture medium at an optimized concentration (e.g., 5 µM).[7] The cells are incubated with the compound for a defined period, typically 24 to 72 hours.[7]
Analysis of HDR Efficiency: The efficiency of HDR is assessed by various molecular biology techniques. Genomic DNA is extracted from the treated cells, and the target locus is amplified by PCR. The PCR products can be analyzed by Sanger sequencing or next-generation sequencing to determine the frequency of correct gene editing events. If the donor template includes a fluorescent reporter gene, HDR efficiency can be quantified by flow cytometry.
c-Myc-MAX Heterodimerization Inhibition
A third, and mechanistically distinct, mode of action for L755507 is its ability to inhibit the protein-protein interaction between the transcription factors c-Myc and MAX.[5][6] The c-Myc-MAX heterodimer is a key regulator of cell proliferation, and its dysregulation is a hallmark of many cancers.[6]
Proposed Mechanism
L755507 is proposed to bind directly to the c-Myc protein, stabilizing its helix-loop-helix conformation.[5][6] This binding event disrupts the formation of the c-Myc-MAX heterodimer, thereby preventing its binding to DNA and the subsequent transcription of c-Myc target genes.[5][6] This leads to decreased cell proliferation and the induction of apoptosis in cancer cells.[5]
Caption: Mechanism of c-Myc-MAX Inhibition by L755507.
Experimental Protocols
Virtual Screening and Docking: Computational methods, such as structure-based virtual screening and molecular docking, can be used to predict the binding of L755507 to the c-Myc protein.[5] These in silico approaches help to identify potential binding sites and estimate the binding affinity.
Isothermal Titration Calorimetry (ITC): ITC is a biophysical technique used to directly measure the binding affinity and thermodynamics of the interaction between L755507 and the c-Myc peptide. This method provides quantitative data on the binding constant (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Cell Viability and Apoptosis Assays: To assess the functional consequences of c-Myc-MAX inhibition, cancer cell lines expressing high levels of c-Myc (e.g., HT-29, HL-60) are treated with L755507.[5] Cell viability can be measured using assays such as the MTT or MTS assay. Apoptosis can be quantified by flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining.[5]
Gene Expression Analysis: The effect of L755507 on the expression of c-Myc target genes can be determined by quantitative PCR (qPCR).[5] Cells are treated with L755507, and the mRNA levels of known c-Myc target genes are measured and compared to untreated controls.
Conclusion
L755507 is a versatile small molecule with at least three distinct and significant mechanisms of action. Its primary and most well-documented role is as a potent and selective β3-adrenergic receptor agonist, making it a valuable tool for metabolic research. The more recent discoveries of its ability to enhance CRISPR-mediated HDR and inhibit the c-Myc-MAX protein-protein interaction have opened up new avenues for its application in genome editing and cancer therapy, respectively. Further research is warranted to fully elucidate the molecular details of these latter two mechanisms and to explore the full therapeutic potential of this multifaceted compound.
References
- 1. Discovery of L-755,507: a subnanomolar human beta 3 adrenergic receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. stemcell.com [stemcell.com]
- 4. A selective human beta3 adrenergic receptor agonist increases metabolic rate in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel inhibitor L755507 efficiently blocks c-Myc–MAX heterodimerization and induces apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel inhibitor L755507 efficiently blocks c-Myc-MAX heterodimerization and induces apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small Molecules Enhance CRISPR Genome Editing in Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-755,507 | Adrenergic β3 Receptors | Tocris Bioscience [tocris.com]
- 9. Small molecules enhance CRISPR/Cas9-mediated homology-directed genome editing in primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
